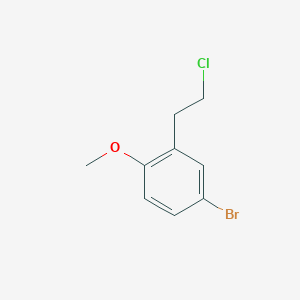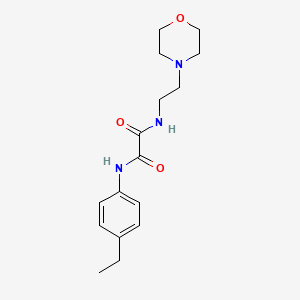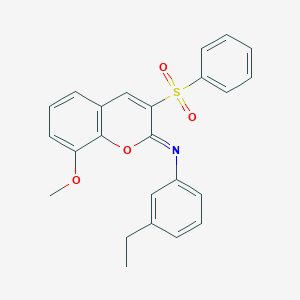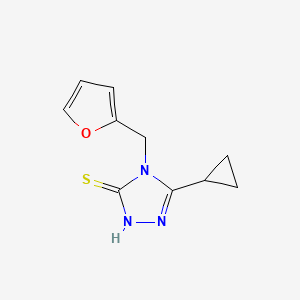
4-Bromo-2-(2-chloroethyl)-1-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(2-chloroethyl)-1-methoxybenzene, also known as BCEE, is a chemical compound that belongs to the family of alkylating agents. It is widely used in scientific research for its ability to modify the structure of DNA and RNA molecules. BCEE is synthesized through a multi-step process, which involves the reaction of 4-bromo-1-methoxybenzene with thionyl chloride, followed by the reaction with ethylene oxide and finally with hydrogen chloride.
Mecanismo De Acción
4-Bromo-2-(2-chloroethyl)-1-methoxybenzene is an alkylating agent that works by adding an alkyl group to the DNA or RNA molecule. This modification can lead to DNA or RNA damage, which can result in cell death or mutations. 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene is a bifunctional alkylating agent, which means that it can add two alkyl groups to the DNA or RNA molecule. This makes 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene a potent and effective tool for modifying DNA and RNA structure.
Biochemical and Physiological Effects:
4-Bromo-2-(2-chloroethyl)-1-methoxybenzene has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage, inhibit DNA synthesis, and induce cell death. 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene has also been shown to have antitumor activity, making it a potential therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene is its potency and effectiveness as an alkylating agent. It is also relatively easy to synthesize and can be used in a variety of research applications. However, 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene also has some limitations. It can be toxic to cells at high concentrations, and its effects can be difficult to predict. Additionally, 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene can be difficult to handle due to its reactivity and potential for toxicity.
Direcciones Futuras
There are many future directions for research involving 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene. One potential direction is the development of new therapeutic agents based on the structure of 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene. Researchers could also investigate the effects of 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene on different types of cells and tissues, as well as its potential for use in gene therapy. Additionally, researchers could explore the use of 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene in combination with other drugs or therapies to enhance its effectiveness. Overall, 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene is a valuable tool for scientific research, and its potential for future applications is vast.
Métodos De Síntesis
The synthesis of 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene involves several steps. The first step is the reaction of 4-bromo-1-methoxybenzene with thionyl chloride to form 4-bromo-2-chloro-1-methoxybenzene. The second step involves the reaction of 4-bromo-2-chloro-1-methoxybenzene with ethylene oxide to form 2-(2-chloroethyl)-4-bromo-1-methoxybenzene. Finally, the third step involves the reaction of 2-(2-chloroethyl)-4-bromo-1-methoxybenzene with hydrogen chloride to form 4-bromo-2-(2-chloroethyl)-1-methoxybenzene.
Aplicaciones Científicas De Investigación
4-Bromo-2-(2-chloroethyl)-1-methoxybenzene is widely used in scientific research for its ability to modify the structure of DNA and RNA molecules. It is commonly used as an alkylating agent to study the effects of DNA and RNA modification on cellular processes. 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene has been used in a variety of research fields, including cancer research, genetic research, and molecular biology.
Propiedades
IUPAC Name |
4-bromo-2-(2-chloroethyl)-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBBGWBYMYVINA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2662090.png)
![4-(2-ethoxybenzyl)-1-((2,4,6-trimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2662091.png)

![(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2662096.png)
![N-(2,3-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2662097.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)propanoic acid](/img/structure/B2662101.png)

![8-((2-ethylphenyl)thio)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2662104.png)
![(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2662105.png)


